molecular formula C8H10O2 B6227090 2-cyclopropylpent-4-ynoic acid CAS No. 1314911-14-2

2-cyclopropylpent-4-ynoic acid

Cat. No.: B6227090
CAS No.: 1314911-14-2
M. Wt: 138.2
InChI Key:
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Description

2-Cyclopropylpent-4-ynoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a pentynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylpent-4-ynoic acid typically involves the following steps:

    Alkyne Formation: The formation of the alkyne group through various methods such as dehydrohalogenation or Sonogashira coupling.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropylation and alkyne formation reactions, followed by efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropyl group or the alkyne position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reagents such as bromine or chlorine, often in the presence of a catalyst.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alkenes and alkanes.

    Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-Cyclopropylpent-4-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclopropylacetic acid: Similar in structure but lacks the alkyne group.

    Pent-4-ynoic acid: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylpropanoic acid: Similar in structure but has a different carbon chain length.

Properties

CAS No.

1314911-14-2

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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